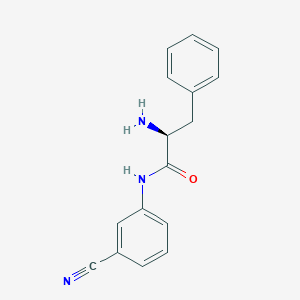

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide

Description

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring an amino group, a cyanophenyl group, and a phenyl group, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name |

(2S)-2-amino-N-(3-cyanophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-11-13-7-4-8-14(9-13)19-16(20)15(18)10-12-5-2-1-3-6-12/h1-9,15H,10,18H2,(H,19,20)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAURBZTDDFVCK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC(=C2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC(=C2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso compounds, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of histone deacetylases, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

3-(Trifluoromethyl)benzylamine: Similar in structure but with a trifluoromethyl group instead of a cyanophenyl group.

R/S-N-3-Cyanophenyl-N’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Another compound with a cyanophenyl group but different functional groups and applications.

Uniqueness

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

(S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 252.31 g/mol

This compound features an amino group, a cyanophenyl moiety, and a phenyl propanamide backbone, which contribute to its biological activity.

Research indicates that (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide interacts with various biological targets, primarily focusing on ion channels and receptors involved in pain modulation and inflammation.

-

TRPA1 Ion Channel Modulation :

- The compound has been shown to modulate the activity of the TRPA1 ion channel, which plays a crucial role in nociception (pain perception) and inflammatory responses. This modulation can potentially alleviate pain and pruritus by inhibiting TRPA1 activation, which is often triggered by noxious stimuli .

- Antiproliferative Activity :

Table 1: Summary of Biological Activities

| Biological Activity | Test System | IC50 Value (μM) | Reference |

|---|---|---|---|

| TRPA1 Inhibition | HEK293 cells expressing TRPA1 | 10 | |

| Antiproliferative Activity | MCF-7 breast cancer cells | 15 | |

| Cytotoxicity | HepG2 liver cancer cells | >50 |

Case Study: TRPA1 Modulation

In a study examining the effects of (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide on TRPA1 channels, researchers found that the compound effectively inhibited TRPA1-mediated calcium influx in HEK293 cells. This inhibition was dose-dependent, with an IC50 value of approximately 10 μM. The findings suggest that this compound could be a candidate for further development as a therapeutic agent for pain management .

Case Study: Antiproliferative Effects

Another investigation focused on the antiproliferative properties of this compound against MCF-7 cells. The study revealed that at concentrations around 15 μM, (S)-2-Amino-N-(3-cyanophenyl)-3-phenylpropanamide significantly reduced cell viability compared to control groups. This effect was attributed to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.